molecular formula C7H6BrNO2 B2380558 7-Bromobenzo[d][1,3]dioxol-5-amine CAS No. 2174001-26-2

7-Bromobenzo[d][1,3]dioxol-5-amine

Cat. No.: B2380558
CAS No.: 2174001-26-2
M. Wt: 216.034
InChI Key: GQPBQVSWORUNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzo[d][1,3]dioxol-5-amine is a halogenated benzodioxole derivative featuring a bromine atom at the 7-position and an amine group at the 5-position of the fused benzene-dioxolane ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules . Its synthesis typically involves protecting the amine group of the parent compound benzo[d][1,3]dioxol-5-amine, followed by bromination at the 7-position using brominating agents, and subsequent deprotection . The bromine substituent enhances electronic effects and steric bulk, influencing both reactivity and biological interactions.

Properties

IUPAC Name

7-bromo-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBQVSWORUNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-26-2
Record name 7-bromo-1,3-dioxaindan-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d][1,3]dioxol-5-amine typically involves the bromination of benzo[d][1,3]dioxole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzo[d][1,3]dioxole ring. The subsequent amination step can be achieved using ammonia or an amine source under suitable reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

7-Bromobenzo[d][1,3]dioxol-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation significantly alters physicochemical and biological properties. Below is a comparative analysis of bromo-, chloro-, and iodo-substituted analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis
7-Bromobenzo[d][1,3]dioxol-5-amine Br (7) C₇H₆BrNO₂ 232.03 Synthesized via Boc protection, bromination, and deprotection . Bromine’s polarizability enhances halogen bonding in target interactions .
6-Chlorobenzo[d][1,3]dioxol-5-amine Cl (6) C₇H₆ClNO₂ 187.58 Smaller halogen size reduces steric hindrance; synthesized similarly via chlorination . Lower molecular weight may improve solubility.
6-Iodobenzo[d][1,3]dioxol-5-amine I (6) C₇H₆INO₂ 263.03 Iodine’s large atomic radius increases steric bulk, potentially hindering binding in enzyme active sites. Synthesized via iodination .

Key Observations :

  • Reactivity : Bromine’s intermediate electronegativity (2.96 vs. Cl: 3.16, I: 2.66) balances electronic and steric effects, making it versatile in Suzuki couplings and nucleophilic substitutions .
  • Biological Activity : Brominated derivatives often exhibit enhanced binding affinity in kinase inhibitors due to halogen bonding with protein residues . In contrast, chloro analogs may prioritize metabolic stability, while iodo derivatives face challenges in bioavailability due to higher molecular weight .

Methyl-Substituted Derivatives

Methyl groups introduce steric and electronic modifications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Methylbenzo[d][1,3]dioxol-5-amine CH₃ (6) C₈H₉NO₂ 151.16 Methylation enhances lipophilicity and may improve membrane permeability. Synthesized via Friedel-Crafts alkylation .
2,2-Dimethylbenzo[d][1,3]dioxol-5-amine CH₃ (2,2) C₉H₁₁NO₂ 165.19 Steric hindrance from geminal methyl groups reduces reactivity at the dioxolane ring, favoring stability in acidic conditions .

Key Observations :

  • However, they may reduce solubility in aqueous media.

Heterocyclic Analogs

Structural variations involving fused heterocycles demonstrate divergent applications:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Applications
3-(7-Bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine Benzodioxole-pyrazole hybrid C₁₁H₁₀BrN₃O₂ 296.12 Potential kinase inhibitor scaffold; pyrazole moiety enables metal coordination .
7-Bromo-1H-benzimidazol-5-amine Benzimidazole core C₇H₆BrN₃ 212.05 Enhanced DNA intercalation potential due to planar benzimidazole system .

Key Observations :

  • Hybrid structures (e.g., pyrazole-benzodioxole) expand pharmacophore diversity, enabling multitarget engagement .
  • Benzimidazole derivatives leverage aromatic stacking for nucleic acid interactions, differing from benzodioxole’s enzyme inhibition profile .

Biological Activity

7-Bromobenzo[d][1,3]dioxol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Chemical Formula : C₇H₆BrN₁O₂
  • CAS Number : 2174001-26-2
  • Molecular Weight : 216.03 g/mol

The compound features a bromine atom that may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling cascades.
  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies conducted on breast cancer cell lines SK-BR-3 and MCF-7 demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC₅₀ (µM)Treatment Duration
SK-BR-3< 572 hours
MCF-7< 572 hours

The mechanism behind this activity appears to involve interference with cell cycle progression and induction of apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest it may possess antibacterial and antifungal properties, although further research is needed to establish its efficacy and mechanism.

Case Studies

  • Breast Cancer Research : A study published in RSC Advances explored the antiproliferative effects of synthesized compounds similar to this compound on human breast cancer cell lines. The results indicated significant reductions in cell viability, highlighting the potential for these compounds in cancer therapy .
  • Antioxidant Studies : Another investigation assessed the antioxidant capacity of related compounds through various assays (e.g., DPPH and ABTS). The findings suggested that these compounds could protect against oxidative stress-induced cell death .

Q & A

Q. How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies control variables like substituent position and steric bulk. Meta-analyses of published data (e.g., ChEMBL or PubChem BioAssay) identify trends. For example, para-substituted derivatives may show enhanced antimicrobial activity due to improved membrane permeability, while ortho-substituted analogs exhibit toxicity due to reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.